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Compound of Interest

Compound Name: SNC162

Cat. No.: B1143094 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
SNC162 is a potent and highly selective non-peptide agonist for the delta-opioid receptor (δ-

opioid receptor), a member of the G-protein coupled receptor (GPCR) superfamily. Its

discovery as a derivative of the well-characterized δ-opioid agonist SNC80 marked a significant

advancement in the development of selective probes for studying opioid receptor

pharmacology. This technical guide provides a comprehensive overview of the discovery,

chemical synthesis, and core pharmacology of SNC162, including its mechanism of action and

key quantitative data. Detailed experimental protocols for relevant biological assays are also

presented, along with visualizations of its signaling pathway and a proposed synthetic

workflow.

Discovery and Rationale
SNC162 was developed as part of a systematic structure-activity relationship (SAR) study of

the diarylmethylpiperazine class of δ-opioid agonists, which includes the parent compound

SNC80. The primary goal of these studies was to identify analogs with improved selectivity and

potency for the δ-opioid receptor over other opioid receptor subtypes (μ and κ).

The key structural difference between SNC162 and its precursor, SNC80, is the absence of a

3-methoxy group on the benzylic phenyl ring. This modification resulted in a dramatic increase

in selectivity for the δ-opioid receptor.
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Quantitative Data Summary
The following table summarizes the key in vitro binding affinities and functional potencies of

SNC162 for opioid receptors.

Ligand Receptor Ki (nM) IC50 (nM) Efficacy Reference

SNC162 δ-opioid 0.63 0.94
Partial

Agonist
[1]

SNC162 μ-opioid >5500 - -

Note: Ki represents the inhibition constant, a measure of binding affinity. A lower Ki value

indicates higher affinity. IC50 is the half maximal inhibitory concentration.

Chemical Synthesis Process
While a detailed, step-by-step experimental protocol for the enantioselective synthesis of

SNC162 is not readily available in the public domain, a plausible synthetic route can be

devised based on the known synthesis of its parent compound, SNC80, and other

diarylmethylpiperazine analogs. The synthesis would likely involve the coupling of a chiral

piperazine derivative with a substituted benzhydryl moiety.

A proposed retrosynthetic analysis is outlined below. The key challenge in the synthesis is the

stereoselective formation of the chiral benzylic carbon.

SNC162

N-allyl-2,5-dimethylpiperazineCoupling

4-(chloromethyl)-N,N-diethylbenzamideGrignard Reaction

Phenylmagnesium bromideGrignard Reaction

4-formyl-N,N-diethylbenzamideChlorination
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Caption: Proposed Retrosynthetic Analysis of SNC162.

General Synthetic Approach:

The synthesis would likely commence with the preparation of the chiral piperazine intermediate,

(2S,5R)-1-allyl-2,5-dimethylpiperazine. This can be achieved through established methods,

often starting from amino acid precursors to set the stereochemistry.

Separately, 4-formyl-N,N-diethylbenzamide would be reacted with phenylmagnesium bromide

to form the corresponding benzhydrol. Subsequent chlorination would yield the benzhydryl

chloride intermediate.

The final key step would be the nucleophilic substitution reaction between the chiral piperazine

and the benzhydryl chloride to afford SNC162. Purification would likely be achieved through

column chromatography.

Signaling Pathways
SNC162 exerts its biological effects by activating the δ-opioid receptor, a member of the Gαi/o-

coupled receptor family. Upon agonist binding, the receptor undergoes a conformational

change, leading to the dissociation of the G-protein heterotrimer into its Gαi/o and Gβγ

subunits.

The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, resulting in decreased

intracellular concentrations of cyclic AMP (cAMP). The Gβγ subunit can directly modulate the

activity of various ion channels, typically leading to the opening of G-protein-coupled inwardly

rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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